5-(2-thienyl)-1H-pyrazole-4-carbonitrile
Overview
Description
Thienyl compounds are a class of organic compounds containing a thiophene ring. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Synthesis Analysis
The synthesis of thienyl compounds often involves the reaction of a thiophene with other organic compounds. For instance, 5-(2-thienyl)-and 5-(3-thienyl)-dipyrromethane have been synthesized from the acid-catalyzed reaction between thiophenes-carboxaldehyde and pyrrole .Molecular Structure Analysis
The molecular structure of thienyl compounds can be determined using various spectroscopic techniques, including X-ray diffraction . Theoretical methods such as Density Functional Theory (DFT) calculations can also be used to predict the molecular structural properties .Chemical Reactions Analysis
Thienyl compounds can undergo a variety of chemical reactions. For example, N-substituted 2,5-di(2-thienyl)pyrroles have been shown to undergo electrochemical polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of thienyl compounds can be studied using various techniques. Ab initio methods based on Hartree-Fock (HF) and Density Functional Theory (DFT) calculations can be used to determine the molecular structural properties and to calculate FT-IR and NMR spectrum of the molecule .Mechanism of Action
The mechanism of action of thienyl compounds can vary depending on their structure and the specific application. For instance, NS5B inhibitors, a class of antivirals that include thienyl compounds, inhibit RNA synthesis by NS5B at different stages/sites resulting in inability of viral RNA replication .
Safety and Hazards
The safety and hazards associated with thienyl compounds can vary depending on the specific compound. For instance, the safety data sheet for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPDQDSYGOVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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